7-氯-4-色满酮

描述

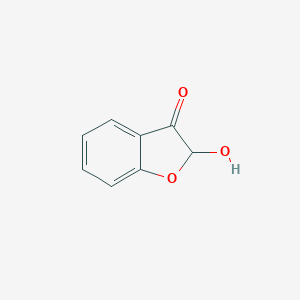

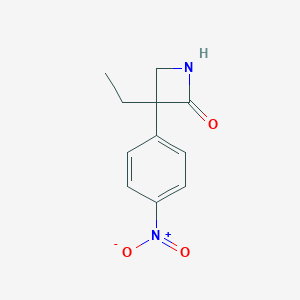

7-Chloro-4-chromanone is a heterobicyclic compound that serves as a crucial scaffold in medicinal chemistry. It is structurally similar to chromanone, with the absence of a double bond between C-2 and C-3, which leads to significant variations in biological activities. Chromanone itself is a versatile template in drug design and development due to its wide range of pharmacological activities .

Synthesis Analysis

The synthesis of chromanone derivatives, including 7-Chloro-4-chromanone, has been a subject of interest due to their therapeutic potential. However, the synthesis often faces challenges such as poor yield and expensive isolation procedures from natural compounds. Therefore, there is a need for more effective and cost-effective methods to synthesize these compounds . An example of a related synthesis is the preparation of 7-chloro-7-cyanobicyclo[4.2.0]octan-8-one, which was achieved in a 73% yield from the cycloaddition of chlorocyanoketene to cyclohexene .

Molecular Structure Analysis

The molecular structure of chromanone derivatives can be complex. For instance, the compound 3',4'-Bis(4-chlorophenyl)spiro[chroman-3,5'(4'H)-isoxazol]-4-one features a chromanone moiety with a benzene ring fused to a six-membered heterocyclic ring, which adopts a sofa conformation. The spiroisoxazoline ring attached to it is in an envelope conformation. The structure is characterized by weak C-H...O, C-H...Cl, and C-H...π interactions, which contribute to the stability of the compound .

Chemical Reactions Analysis

The reactivity of chlorinated derivatives of chromanone can vary significantly. For example, 7-Chloronorbornane derivatives, which are structurally related to 7-Chloro-4-chromanone, show very low reactivity under solvolytic conditions compared to other chlorides. This low reactivity can be attributed to steric inhibition of hyperconjugation. In contrast, anti-7-chloronorbornene, another related compound, is quite reactive and solvolyzes rapidly, likely due to stabilization of the carbocationic transition state by electron delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-4-chromanone and its derivatives are influenced by their molecular structure. The presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, boiling point, and reactivity. The specific physical and chemical properties of 7-Chloro-4-chromanone are not detailed in the provided papers, but the structural analyses suggest that interactions such as C-H...π play a role in the stability and potentially the reactivity of these compounds .

科学研究应用

-

Medicinal Chemistry

- 4-Chromanone acts as a major building block in a large class of medicinal compounds . Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

- Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .

- The results of these studies have led to the development of a variety of medicinal compounds with remarkable biological and pharmaceutical activities .

-

Pharmacological Research

- Chroman-4-one is a significant structural entity in pharmacological research . It acts as a building block for the isolation, design, and synthesis of novel lead compounds .

- Various studies have been conducted on the synthesis and pharmacological evaluation of chroman-4-one analogues .

- These studies have demonstrated a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others .

-

Anti-Cucumber Mosaic Virus (CMV) Activity

- A study involved the design and synthesis of a series of novel 4-chromanone-derived compounds .

- Their in vivo anti-CMV activity in field trials against CMV disease in Passiflora spp. was assessed .

- The results demonstrated that certain compounds exhibited remarkable curative effects and protection .

-

Anticancer Activity

- Chromanone analogs have shown various biological activities such as anticancer .

- These compounds have been studied for their potential in treating different types of cancer .

- The methods of application and experimental procedures involve the synthesis of chromanone analogs and their testing on cancer cell lines .

- The outcomes of these studies have shown promising results, with some compounds exhibiting significant anticancer activity .

-

Antidiabetic Activity

- Chromanone analogs, including 7-Chloro-4-chromanone, have been studied for their antidiabetic activity .

- These studies involve the synthesis of chromanone analogs and their testing in diabetic animal models .

- The results have shown that some chromanone analogs have significant antidiabetic activity .

-

Antioxidant Activity

-

Antiparasitic Activity

- Chromanone analogs such as 6-hydroxy-2-(3-hydroxyphenyl) chroman-4-one, 6-hydroxy-2-(4-hydroxyphenyl) chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one have shown antiparasitic activity .

- These compounds have been studied for their potential in targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM .

- The results have shown that these chromanone analogs have significant antiparasitic activity .

-

Antibiotic Activity

-

Anti-HIV Activity

安全和危害

未来方向

Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about the chromanone template in drug designing and development .

属性

IUPAC Name |

7-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBUDKINFJWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559817 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-chromanone | |

CAS RN |

18385-72-3 | |

| Record name | 7-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)

![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)

![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)